2-(6-Amino-pyridin-3-ylmethyl)-3-methyl-succinic acid
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Overview
Description
2-(6-Amino-pyridin-3-ylmethyl)-3-methyl-succinic acid is an organic compound with a unique structure that includes a pyridine ring substituted with an amino group and a succinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Amino-pyridin-3-ylmethyl)-3-methyl-succinic acid typically involves multi-step organic reactions. One common method involves the reaction of 6-amino-3-pyridinecarboxaldehyde with a suitable succinic acid derivative under controlled conditions. The reaction may require catalysts and specific temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-(6-Amino-pyridin-3-ylmethyl)-3-methyl-succinic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH, and the presence of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a variety of substituted pyridine derivatives .
Scientific Research Applications
2-(6-Amino-pyridin-3-ylmethyl)-3-methyl-succinic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(6-Amino-pyridin-3-ylmethyl)-3-methyl-succinic acid involves its interaction with specific molecular targets. The amino group and pyridine ring allow it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. This interaction can affect various biological pathways, making the compound useful in therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- 6-Aminopyridine-2-carboxylic acid
- 3-Pyridinecarboxylic acid, 6-hydroxy-
- 4-(6-Amino-3-pyridyl)-1-Boc-piperazine
Uniqueness
2-(6-Amino-pyridin-3-ylmethyl)-3-methyl-succinic acid is unique due to its specific structure, which combines a pyridine ring with a succinic acid moiety. This structure allows for unique interactions with biological targets, making it distinct from other similar compounds .
Properties
CAS No. |
304873-98-1 |
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Molecular Formula |
C11H14N2O4 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
2-[(6-aminopyridin-3-yl)methyl]-3-methylbutanedioic acid |
InChI |
InChI=1S/C11H14N2O4/c1-6(10(14)15)8(11(16)17)4-7-2-3-9(12)13-5-7/h2-3,5-6,8H,4H2,1H3,(H2,12,13)(H,14,15)(H,16,17) |
InChI Key |
FINBILACHLBQQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(CC1=CN=C(C=C1)N)C(=O)O)C(=O)O |
Origin of Product |
United States |
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